molecular formula C8H13NO2 B3153388 (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 757899-36-8

(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B3153388
CAS No.: 757899-36-8
M. Wt: 155.19 g/mol
InChI Key: LIUAALCHBQSCCX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O2 . It is a derivative of the bicyclo[2.2.2]octane structure, which is a basic structural element in chemistry . The bicyclo[2.2.2]octane structure has been used as a bioisostere of the phenyl ring, which is a common structural motif in natural products and bioactive compounds .


Synthesis Analysis

The synthesis of compounds with the bicyclo[2.2.2]octane structure has been achieved through various methods. One key synthesis step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . Another method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the bicyclo[2.2.2]octane scaffold. This scaffold is characterized by a compact, three-dimensional structure with two bridgehead carbon atoms . The distance between these two carbon atoms is closer than that in the para-substituted phenyl ring .


Chemical Reactions Analysis

The bicyclo[2.2.2]octane structure can participate in various chemical reactions. For example, it can undergo dual decarboxylative couplings with N-(acyloxy)phthalimides derived from aliphatic carboxylic acids, catalyzed by a ruthenium-based photoredox catalyst in combination with a substoichiometric amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Future Directions

The future directions for the research and application of “(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid” and related compounds could involve further exploration of their synthetic applications, particularly in the field of drug discovery . The design, synthesis, and validation of new saturated bioisosteres with improved physicochemical properties could also be a promising area of research .

Properties

IUPAC Name

(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAALCHBQSCCX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480918
Record name (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757899-36-8
Record name (2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.